Bromine oxide

Atmospheric Chemistry Kinetics Stratospheric Ozone

Bromine oxide (BrO) is a diatomic halogen monoxide free radical (CAS 15656-19-6) belonging to the broader class of halogen oxides. It is a key transient species in atmospheric chemistry, particularly in catalytic cycles that destroy stratospheric and tropospheric ozone.

Molecular Formula BrO
Molecular Weight 95.9 g/mol
Cat. No. B1232602
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBromine oxide
Molecular FormulaBrO
Molecular Weight95.9 g/mol
Structural Identifiers
SMILES[O]Br
InChIInChI=1S/BrO/c1-2
InChIKeyFMSOWMGJJIHFTQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Bromine Oxide (BrO): Radical Properties and Atmospheric Relevance for Scientific Procurement


Bromine oxide (BrO) is a diatomic halogen monoxide free radical (CAS 15656-19-6) belonging to the broader class of halogen oxides. It is a key transient species in atmospheric chemistry, particularly in catalytic cycles that destroy stratospheric and tropospheric ozone. BrO is typically generated in the laboratory via reactions such as O(³P) + Br₂ [1] or through microwave discharge of Br₂/O₂ mixtures [2], and is characterized by its A²Π–X²Π electronic absorption spectrum and high reactivity with other radical species. As a procurement item, BrO's primary value lies in its use as a reference standard, a precursor for generating higher bromine oxides (e.g., OBrO), or as a specific reagent in kinetic and mechanistic studies of halogen-driven atmospheric processes.

Why Bromine Oxide (BrO) Cannot Be Substituted with Chlorine or Iodine Analogs in Quantitative Atmospheric Studies


BrO, ClO, and IO are all halogen monoxide radicals that participate in similar catalytic ozone destruction cycles. However, their kinetic behavior, spectroscopic properties, and thermodynamic stabilities differ substantially due to the varying atomic radii, electronegativity, and bond strengths of the halogens. Direct substitution of BrO with ClO or IO in a kinetic model or analytical calibration will lead to quantitatively inaccurate predictions of ozone loss rates, radical lifetimes, and reaction product distributions. For example, the reaction rate of BrO with ClO is an order of magnitude faster than the BrO self-reaction [1], and the ozone depletion efficiency of bromine is approximately 45 times greater than that of chlorine on a per-atom basis [2]. These differences are not marginal; they are fundamental to the chemistry of the respective halogen families and mandate that BrO be used specifically when bromine-specific reactivity or spectral signature is required.

Quantitative Evidence for Bromine Oxide (BrO) Differentiation vs. ClO, IO, and OBrO


BrO + ClO Reaction Rate Constant: A Key Differentiator in Stratospheric Ozone Depletion Modeling

The overall rate constant for the BrO + ClO reaction at 298 K is (1.13 ± 0.15) × 10⁻¹¹ cm³ molecule⁻¹ s⁻¹ [1]. This is significantly faster than the self-reaction of BrO at the same temperature, which has a rate constant of approximately 2.4 × 10⁻¹² cm³ molecule⁻¹ s⁻¹ [2]. The BrO + ClO reaction is a critical step in the synergistic ClO/BrO catalytic ozone destruction cycle, where the faster rate constant directly translates to a higher ozone removal efficiency compared to cycles involving BrO or ClO alone. In contrast, the analogous ClO + ClO reaction is significantly slower and requires a third body, highlighting a fundamental mechanistic divergence.

Atmospheric Chemistry Kinetics Stratospheric Ozone

BrO + IO Cross-Reaction Rate: Critical for Marine Boundary Layer Ozone Budgets

The reaction between BrO and IO radicals is a major sink for both species in the marine boundary layer. The overall rate constant for BrO + IO → Products at 298 K has been determined to be (8.5 ± 1.5) × 10⁻¹¹ cm³ molecule⁻¹ s⁻¹ [1]. This value is significantly higher than the rate constant for the analogous BrO + BrO reaction (~2.4 × 10⁻¹² cm³ molecule⁻¹ s⁻¹) and comparable to the BrO + ClO rate constant. The NIST Chemical Kinetics Database recommends a value of 6.8 × 10⁻¹¹ cm³ molecule⁻¹ s⁻¹ for the BrO + IO reaction at 298 K [2], highlighting the importance of using BrO-specific kinetic data rather than extrapolating from other halogen oxide reactions.

Marine Boundary Layer Chemistry Halogen Kinetics Tropospheric Ozone

Bromine vs. Chlorine Ozone Depletion Efficiency: A 45-Fold Difference

On a per-atom basis, bromine is approximately 45 times more efficient than chlorine at destroying stratospheric ozone [1]. This stark difference arises from the partitioning of halogen families in the stratosphere. While chlorine is primarily sequestered in reservoir species (HCl, ClONO₂), a much larger fraction of atmospheric bromine exists as the active radical BrO due to the photolability of bromine reservoirs (e.g., BrONO₂) and the rapid recycling of Br atoms [2]. Consequently, even small concentrations of bromine (parts per trillion) can have a disproportionate impact on ozone loss. This class-level inference underscores the unique potency of bromine chemistry relative to its chlorine analog.

Stratospheric Ozone Depletion Catalytic Cycles Atmospheric Modeling

Ionization Energy of BrO vs. OBrO: A Diagnostic for Mass Spectrometric Detection

The adiabatic ionization energy (IE) of BrO is 10.46 ± 0.02 eV [1], while that of its dioxide counterpart, OBrO, is 10.29 ± 0.03 eV [2]. The IE of ClO is 10.88 ± 0.02 eV [3]. This distinct 0.17 eV difference between BrO and OBrO, and the larger 0.42 eV difference between BrO and ClO, provides a direct experimental handle for selective ionization in photoionization mass spectrometry (PIMS) studies. By tuning the VUV photon energy, BrO can be selectively ionized and quantified in the presence of other halogen oxides, enabling precise kinetic measurements in complex reaction mixtures.

Photoionization Mass Spectrometry Thermochemistry Analytical Chemistry

UV Absorption Cross-Section of BrO: A Calibration Standard for DOAS Remote Sensing

The peak UV absorption cross-section for the (7,0) band of the A²Π₃/₂ ← X²Π₃/₂ transition of BrO at 338.5 nm is (2.19 ± 0.23) × 10⁻¹⁷ cm² molecule⁻¹ at 298 K [1]. This value is essential for the quantitative retrieval of BrO column densities from Differential Optical Absorption Spectroscopy (DOAS) measurements in the atmosphere. In comparison, the peak absorption cross-section for the analogous A²Π ← X²Π transition in ClO at ~277 nm is approximately 1.3 × 10⁻¹⁷ cm² molecule⁻¹ [2]. The distinct spectral region and higher cross-section of BrO allow for its specific detection even in the presence of other absorbing species like O₃, NO₂, and OClO, which is crucial for accurate field measurements.

DOAS Remote Sensing Spectroscopy

Optimal Research and Industrial Scenarios for Procuring Bromine Oxide (BrO)


Atmospheric Monitoring: Calibration of DOAS and Satellite Instruments for BrO Retrieval

The accurate, temperature-dependent UV absorption cross-sections of BrO (Section 3, Evidence 5) are indispensable for the calibration of ground-based DOAS networks (e.g., NDACC) and satellite instruments (e.g., GOME, SCIAMACHY, OMI, TROPOMI). Procuring high-purity BrO reference spectra or using BrO in laboratory cross-section validation is essential for converting observed optical depths into reliable BrO vertical column densities, which are critical for tracking ozone depletion events in polar regions and volcanic plumes.

Kinetic Model Validation: Constraining the BrO + ClO and BrO + IO Coupled Cycles

Atmospheric chemistry models (e.g., GEOS-Chem, WACCM) rely on precise rate constants for the BrO + ClO and BrO + IO reactions (Section 3, Evidence 1 & 2) to predict ozone loss. The factor of ~4.7 and ~35 difference compared to BrO self-reaction rates underscores the need for BrO-specific kinetic data. Procuring BrO for laboratory kinetic studies is essential to refine these critical branching ratios and reduce uncertainty in model predictions of future stratospheric and tropospheric ozone trends.

Analytical Chemistry: Development of Photoionization Mass Spectrometry (PIMS) Protocols for Halogen Oxides

The distinct ionization energy of BrO (10.46 eV) compared to OBrO (10.29 eV) and ClO (10.88 eV) (Section 3, Evidence 4) makes it a key target for developing selective PIMS detection methods. Researchers studying complex halogen reaction systems require BrO as a primary standard to calibrate their PIMS instruments, optimize VUV photon energies for selective ionization, and quantify radical concentrations in multi-component mixtures, such as those found in flow tube reactors simulating atmospheric processes.

Halogen Oxide Chemistry: Investigating the O(³P) + Br₂ Initiation Step and BrO Self-Reaction

The O(³P) + Br₂ reaction is a primary laboratory source of BrO (Section 1, Evidence 1). As a fundamental building block for generating higher bromine oxides like OBrO and Br₂O (Section 3, Evidence 4), BrO is an essential precursor for studying the spectroscopy and reactivity of these less stable species. Furthermore, the BrO self-reaction is a critical step in catalytic ozone destruction cycles, and its rate constant and branching ratios are key inputs for atmospheric models. Procuring BrO or generating it in situ from O + Br₂ is the foundational step for any experimental investigation of bromine oxide atmospheric chemistry.

Technical Documentation Hub

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